REACTION_SMILES
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[Br:1][c:2]1[s:3][cH:4][cH:5][c:6]1[Br:7].[CH2:28]1[O:29][CH2:30][CH2:31][CH2:32]1.[CH3:13][O:14][CH2:15][CH2:16][O:17][S:18]([c:19]1[cH:20][cH:21][c:22]([CH3:23])[cH:24][cH:25]1)(=[O:26])=[O:27].[CH3:8][CH2:9][CH2:10][CH2:11][Li:12]>>[c:2]1([CH2:16][CH2:15][O:14][CH3:13])[s:3][cH:4][cH:5][c:6]1[Br:7]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1ccsc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCOS(=O)(=O)c1ccc(C)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Type
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product
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Smiles
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COCCc1sccc1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |